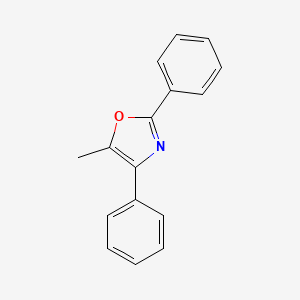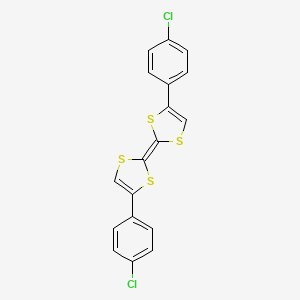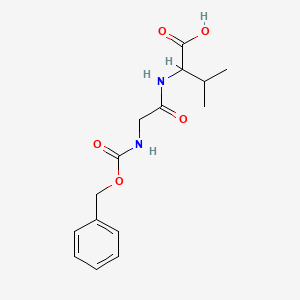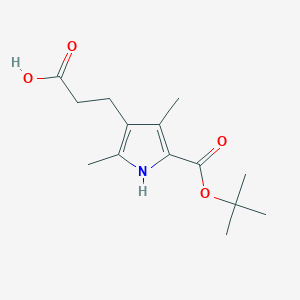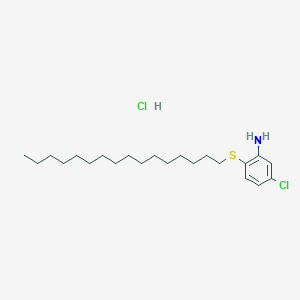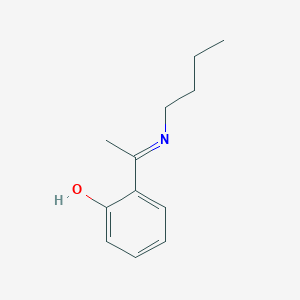![molecular formula C16H16O4 B11950404 7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione](/img/structure/B11950404.png)
7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,15-dioxaheptacyclo[113115,902,1204,1006,8014,16]octadecane-3,11-dione is a complex organic compound characterized by its unique heptacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione typically involves multi-step organic reactions. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of the heptacyclic structure. Common synthetic routes may include cyclization reactions, where smaller cyclic compounds are combined to form the larger heptacyclic framework.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex cyclization reactions and the behavior of heptacyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s heptacyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,7,7,11,11,15,15-octamethylcyclohexadecane-1,9-dione
- Octadecane, 2,2,4,15,17,17-hexamethyl-7,12-bis(3,5,5-trimethylhexyl)-
Uniqueness
Compared to similar compounds, 7,15-dioxaheptacyclo[113115,902,1204,1006,8014,16]octadecane-3,11-dione stands out due to its heptacyclic structure, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione |
InChI |
InChI=1S/C16H16O4/c17-11-7-3-1-4(14-13(3)19-14)8(7)12(18)10-6-2-5(9(10)11)15-16(6)20-15/h3-10,13-16H,1-2H2 |
Clave InChI |
SCPCCJJYFRQQTF-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1C4C2O4)C(=O)C5C6CC(C5C3=O)C7C6O7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


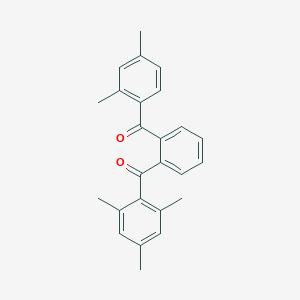

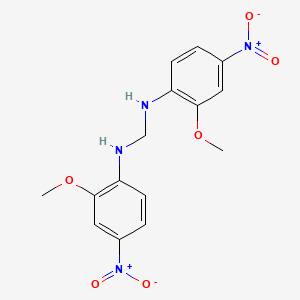
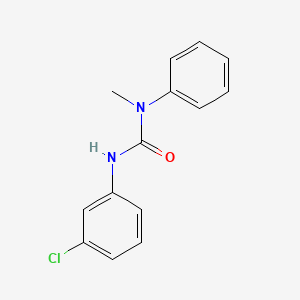
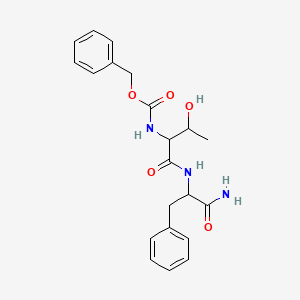
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
